molecular formula C50 H76 N14 O19 S6 B1145084 MM-419447 (Linaclotide Metabolite) CAS No. 832118-08-8

MM-419447 (Linaclotide Metabolite)

カタログ番号: B1145084
CAS番号: 832118-08-8
分子量: 1369.61
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MM-419447 (Linaclotide Metabolite), also known as MM-419447 (Linaclotide Metabolite), is a useful research compound. Its molecular formula is C50 H76 N14 O19 S6 and its molecular weight is 1369.61. The purity is usually 95%.
BenchChem offers high-quality MM-419447 (Linaclotide Metabolite) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MM-419447 (Linaclotide Metabolite) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Irritable Bowel Syndrome with Constipation (IBS-C)
    • MM-419447 significantly improves abdominal symptoms (pain, bloating) and bowel symptoms (constipation) compared to placebo treatments .
    • Phase 2 clinical trials demonstrated that linaclotide increased the frequency of spontaneous bowel movements and improved stool consistency .
  • Chronic Idiopathic Constipation
    • Patients receiving linaclotide showed notable improvements in bowel function and reduced straining during defecation .
    • The incidence of adverse effects such as diarrhea was higher in linaclotide-treated groups but was considered manageable compared to the therapeutic benefits .

Pharmacokinetics

  • Absorption : Both linaclotide and MM-419447 exhibit minimal systemic absorption after oral administration, with concentrations below quantifiable levels in plasma. This characteristic reduces the risk of systemic side effects while allowing local action in the gut .
  • Excretion : The recovery of active peptides in feces post-administration indicates that MM-419447 is predominantly excreted unchanged .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of MM-419447:

Study TypeFindings
Phase 1 Clinical TrialsConfirmed pharmacokinetics; minimal systemic exposure even at high doses .
Phase 2 TrialsSignificant improvement in bowel function metrics; dose-dependent effects observed .
Safety StudiesReported adverse events were primarily gastrointestinal but manageable; diarrhea was the most common side effect .

特性

CAS番号

832118-08-8

分子式

C50 H76 N14 O19 S6

分子量

1369.61

同義語

L-cysteinyl-L-cysteinyl-L-α-glutamyl-L-tyrosyl-L-cysteinyl-L-cysteinyl-L-asparaginyl-L-prolyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine;  132: PN: US20050020811 SEQID: 125 Claimed Sequence;  13: PN: WO2014151200 SEQID: 56 Claimed Protein;  44: PN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。